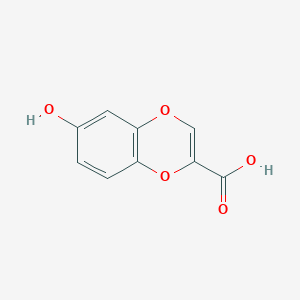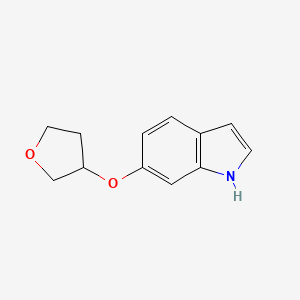
2-Phenylthiopyrrole
Descripción general
Descripción
2-Phenylthiopyrrole is an organic compound characterized by a pyrrole ring substituted with a phenylthio group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiopyrrole typically involves the reaction of pyrrole with phenylthiol. One common method is the copper-catalyzed thiolation of pyrrole using phenylthiol under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a copper catalyst at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylthiopyrrole undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding pyrrole.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrole.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
2-Phenylthiopyrrole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-Phenylthiopyrrole involves its interaction with specific molecular targets. The phenylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological activities .
Comparación Con Compuestos Similares
- 2-(Phenylthio)aniline
- 2-(Phenylthio)benzothiazole
- 2-(Phenylthio)phenol
Comparison: 2-Phenylthiopyrrole is unique due to the presence of the pyrrole ring, which imparts distinct electronic properties compared to other similar compoundsCompared to 2-(Phenylthio)aniline and 2-(Phenylthio)benzothiazole, this compound exhibits different reactivity patterns and biological activities due to the differences in the core structures .
Propiedades
Fórmula molecular |
C10H9NS |
|---|---|
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
2-phenylsulfanyl-1H-pyrrole |
InChI |
InChI=1S/C10H9NS/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8,11H |
Clave InChI |
SFTLCQGBKKNCHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=CN2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6-[4-(dimethylcarbamoyl)phenyl]pyrazine-2-carboxylic acid](/img/structure/B8294815.png)










![3-bromo-5-cyano-N-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]benzenecarboxamide](/img/structure/B8294895.png)
![2-(Chloromethyl)-5-[3-chlorophenyl]furan](/img/structure/B8294899.png)
